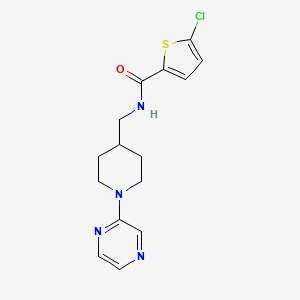

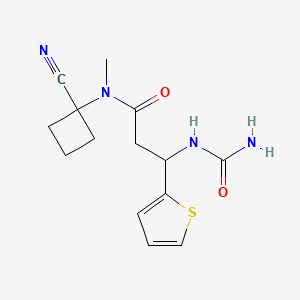

![molecular formula C9H15N3O B2934877 4-[(1-Methylpyrazol-3-yl)methyl]morpholine CAS No. 1852879-42-5](/img/structure/B2934877.png)

4-[(1-Methylpyrazol-3-yl)methyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diode (OLED) Development

Pyrazole derivatives, such as “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine”, have been utilized in the development of OLEDs. The combination of a Pt(II) core with organic ligands, including pyrazole derivatives, can lead to the formation of complexes with intriguing properties, particularly in cyclometalated Pt(II) complexes, which are efficient organic light-emitting structures . These complexes’ photophysical and photochemical properties are strongly dependent on the coordinating ligands, making pyrazole derivatives valuable for fine-tuning the electronic and photophysical parameters of Pt(II) complexes.

Antioxidant and Anticancer Activities

Pyrazoles have attracted attention due to their diverse biological activities. Some derivatives have been shown to be cytotoxic to several human cell lines. Compounds like “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” have been evaluated for their antioxidant and anticancer activities. For instance, certain pyrazole derivatives have been synthesized and tested in vitro on colorectal carcinoma cells to determine their cytotoxic properties, with some showing promising results .

Cytotoxicity Studies

Derivatives of pyrazole compounds have been designed and synthesized for cytotoxicity studies. Some analogues have exhibited greater capability compared to standard reference drugs, while others have shown promising activity. This indicates the potential of “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” in the development of new therapeutic agents .

Anti-Tubercular Agents

The design and synthesis of novel heterocyclic compounds, including pyrazole derivatives, have been targeted for anti-tubercular activity. By combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, compounds like “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” have been identified as promising anti-tubercular agents .

Antifungal Activity

Pyrazole derivatives have also been explored for their antifungal activity. The electrostatic interactions of these compounds with fungal cells play a crucial role in their antifungal efficacy. Studies have shown that certain structural features of pyrazole derivatives are beneficial for antifungal activity .

Photovoltaic Devices

Platinum-group metal complexes, including those with pyrazole derivatives, are important phosphor materials for modern photovoltaic devices. The electronic configuration of these complexes can be significantly altered by the type of coordinating ligands, such as pyrazole derivatives, enhancing their photophysical properties and making them suitable for use in photovoltaic applications .

Mecanismo De Acción

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Result of Action

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may have similar effects.

Propiedades

IUPAC Name |

4-[(1-methylpyrazol-3-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKOSLNPAYUARL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

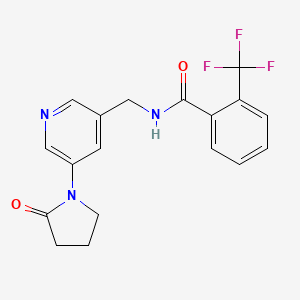

![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2934797.png)

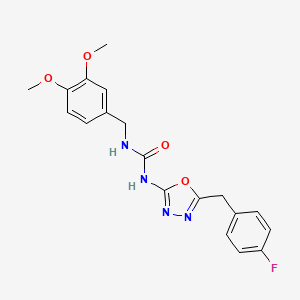

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)